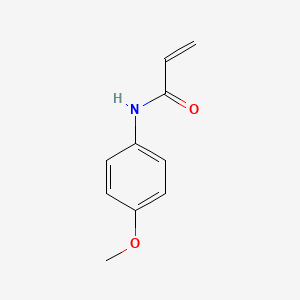

N-(4-metoxifenil)prop-2-enamida

Descripción general

Descripción

Synthesis Analysis N-(4-Methoxyphenyl)acrylamide and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in organic synthesis. A method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide by acylation of 2-bromo-4-methoxyaniline with acryloyl chloride resulted in a high yield of 95.7%. This method was noted for its simple operation and environmental benignity (Yuan Jia-cheng, 2012).

Molecular Structure Analysis The molecular structure of related compounds has been extensively studied, revealing detailed insights into their geometrical configurations and intermolecular interactions. For example, the structure of a compound closely related to N-(4-Methoxyphenyl)acrylamide was analyzed using X-ray diffraction, indicating specific crystallization patterns and molecular geometries (S. Demir et al., 2015).

Chemical Reactions and Properties N-(4-Methoxyphenyl)acrylamide derivatives participate in a range of chemical reactions, showcasing their reactivity and potential for forming diverse chemical structures. The synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile from (4-methoxyphenyl)acetonitrile and 3,4,5-trimethoxybenzaldehyde under base catalysis is one example, demonstrating the compound's utility in constructing bioactive heterocycles (C. Kavitha et al., 2006).

Physical Properties Analysis Studies on the solubilities of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound with a structure similar to N-(4-Methoxyphenyl)acrylamide, in methanol–ethanol solutions offer insights into the physical properties of these materials. Such research is crucial for understanding the solubility behavior of these compounds in various solvents, which is essential for their practical applications in industry (Xinding Yao et al., 2010).

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Parkinson

N-(4-metoxifenil)prop-2-enamida: es un intermediario clave en la síntesis de Entacapona, un fármaco utilizado en el tratamiento de la enfermedad de Parkinson . La entacapona actúa como un inhibidor de la COMT, aumentando la biodisponibilidad de la L-DOPA, mejorando así su eficacia terapéutica. La capacidad del compuesto para sufrir un ataque nucleofílico para la desmetilación juega un papel crucial en el proceso de síntesis.

Actividad antituberculosa

Estudios preliminares han indicado que los derivados de This compound muestran actividad in vitro contra la tuberculosis (TB) . Esto sugiere un potencial para el compuesto en el desarrollo de nuevos medicamentos anti-TB, lo cual es significativo dado el desafío global de la resistencia a la TB.

Investigación del cáncer: cáncer de mama triple negativo

En el ámbito de la oncología, This compound y sus derivados se han evaluado por su actividad terapéutica contra el cáncer de mama triple negativo (TNBC) . A través de métodos in silico, los investigadores han identificado inhibidores de EGFR/VEGFR-2 prometedores, que son cruciales en la progresión del TNBC, ofreciendo una nueva vía para la terapia dirigida.

Modelado molecular y diseño de fármacos

Las características electrónicas y las afinidades de unión del compuesto lo convierten en un activo valioso en el modelado molecular y el diseño de fármacos . Su interacción con los dominios proteicos puede simularse para comprender la dinámica molecular, lo cual es esencial para el desarrollo de nuevos fármacos.

Estudios cristalográficos y de RMN

This compound: se ha utilizado en estudios cristalográficos y de RMN para establecer la estructura cristalina de metabolitos significativos y para derivar la geometría E y Z de las moléculas . Esto es fundamental para comprender los aspectos estructurales del metabolismo de los fármacos.

Química sintética

El compuesto sirve como un bloque de construcción versátil en la química sintética. Se ha utilizado en diversas rutas sintéticas, incluida la metátesis cruzada de olefinas, para crear moléculas complejas . Esto demuestra su utilidad en la construcción de diversas estructuras químicas para su posterior aplicación en la química medicinal.

Evaluación ADMET y de similitud con fármacos

This compound: y sus derivados cumplen con los criterios ADMET y de similitud con fármacos, lo que los convierte en candidatos adecuados para un mayor desarrollo farmacéutico . Su cumplimiento con la regla de los cinco de Lipinski subraya su potencial como candidatos a fármacos.

Desarrollo de inhibidores

Los derivados modificados del compuesto han mostrado altas afinidades de unión como inhibidores de proteínas diana involucradas en diversas enfermedades . Esto destaca su papel en el desarrollo de inhibidores que pueden modular las vías biológicas con fines terapéuticos.

Mecanismo De Acción

Target of Action

N-(4-methoxyphenyl)prop-2-enamide, also known as N-(4-Methoxyphenyl)acrylamide, primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic gap .

Mode of Action

This compound inhibits the action of acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic gap . By inhibiting the breakdown of acetylcholine, it enhances the effect of acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, and memory processing . Additionally, this compound can inhibit the breakdown of dopamine, leading to increased dopamine levels in the brain .

Result of Action

By increasing acetylcholine and dopamine levels, N-(4-methoxyphenyl)prop-2-enamide can potentially influence various physiological processes, including muscle function, heart rate, memory, and mood . The specific molecular and cellular effects would depend on the concentration of the compound and the sensitivity of the individual’s cholinergic and dopaminergic systems .

Safety and Hazards

Direcciones Futuras

There are emerging strategies to overcome resistance to third-generation EGFR inhibitors . An N-(4-methoxyphenyl)acrylamide warhead was introduced to produce compound 37, and the influence of the C797-targeting capacity of these chimeric compounds, which are expected to form a covalent bond with C797, was assessed .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHDGRAROYGJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228303 | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7766-37-2 | |

| Record name | N-(4-Methoxyphenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the unusual reactions N-(4-Methoxyphenyl)acrylamide can undergo?

A1: N-(4-Methoxyphenyl)acrylamide can participate in several interesting reactions. For example, it can undergo a 1,3-dipolar cycloaddition reaction with (4-trifluoromethyl)phenylnitrile oxide. Interestingly, depending on the reaction conditions and the other reactant, different products can be formed.

- In one scenario, the initial cycloadduct undergoes N-acylation by the dipole itself, forming a bicyclic tetrahydro-oxazolo-(3,2-b)[1,3]oxazine-2-carboxamide derivative [].

- In another scenario, a 2:1 cycloaddition with N-(4-methoxyphenyl)crotonamide results in a dihydro[1,2]-oxazolo[2,3-d][1,2,4]oxadiazole-7-carboxamide, formed by the second addition of the dipole to the C=N bond of the initially formed 2-isoxazoline compound [].

Q2: Can N-(4-Methoxyphenyl)acrylamide be used as a starting material for synthesizing other compounds?

A2: Yes, N-(4-Methoxyphenyl)acrylamide can be utilized as a building block in organic synthesis. One example is its use in the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This synthesis involves a one-pot reaction where N-(4-methoxyphenyl)acrylamide is first formed in situ by reacting 4-methoxyaniline with acryloyl chloride in the presence of a [bmim]Cl-AlCl3 ionic liquid catalyst []. This ionic liquid plays a dual role as both a catalyst and solvent. The N-(4-methoxyphenyl)acrylamide then undergoes intramolecular Friedel-Crafts alkylation and demethylation, again facilitated by the ionic liquid, to yield the final product, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)